2-nitro-N-(1H-1,2,3,4-tetrazol-5-yl)benzamide 2-nitro-N-(1H-1,2,3,4-tetrazol-5-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 87693-28-5
VCID: VC5861874
InChI: InChI=1S/C8H6N6O3/c15-7(9-8-10-12-13-11-8)5-3-1-2-4-6(5)14(16)17/h1-4H,(H2,9,10,11,12,13,15)
SMILES: C1=CC=C(C(=C1)C(=O)NC2=NNN=N2)[N+](=O)[O-]
Molecular Formula: C8H6N6O3
Molecular Weight: 234.175

2-nitro-N-(1H-1,2,3,4-tetrazol-5-yl)benzamide

CAS No.: 87693-28-5

Cat. No.: VC5861874

Molecular Formula: C8H6N6O3

Molecular Weight: 234.175

* For research use only. Not for human or veterinary use.

2-nitro-N-(1H-1,2,3,4-tetrazol-5-yl)benzamide - 87693-28-5

Specification

CAS No. 87693-28-5
Molecular Formula C8H6N6O3
Molecular Weight 234.175
IUPAC Name 2-nitro-N-(2H-tetrazol-5-yl)benzamide
Standard InChI InChI=1S/C8H6N6O3/c15-7(9-8-10-12-13-11-8)5-3-1-2-4-6(5)14(16)17/h1-4H,(H2,9,10,11,12,13,15)
Standard InChI Key HIKKGCYAILVAHC-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)NC2=NNN=N2)[N+](=O)[O-]

Introduction

Chemical Structure and Molecular Properties

The molecular formula of 2-nitro-N-(1H-1,2,3,4-tetrazol-5-yl)benzamide is C₈H₅N₅O₃, with a molecular weight of 219.16 g/mol. The compound consists of a benzene ring substituted with a nitro group (-NO₂) at the 2-position and an amide group (-CONH-) linked to a tetrazole ring. The tetrazole moiety, a five-membered ring containing four nitrogen atoms, adopts a planar conformation due to resonance stabilization .

Crystallographic and Spectroscopic Data

X-ray diffraction studies of analogous tetrazole-nitro compounds (e.g., 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole) reveal orthorhombic crystal systems with space group Pna2₁ and lattice parameters a = 2.121 nm, b = 0.528 nm, and c = 0.625 nm . For 2-nitro-N-(1H-tetrazol-5-yl)benzamide, computational models using density functional theory (DFT) at the B3LYP/6-31G* level predict bond lengths of 1.33 Å for the C=N bond in the tetrazole ring and 1.22 Å for the carbonyl (C=O) group .

Table 1: Key Structural Parameters

ParameterValueMethod
C=O Bond Length1.22 ÅDFT (B3LYP/6-31G*)
N-N Bond in Tetrazole1.33 ÅX-ray Diffraction
Dihedral Angle (C-N-C)120.5°Computational

Synthesis and Optimization

Synthetic Routes

The synthesis of 2-nitro-N-(1H-tetrazol-5-yl)benzamide typically involves a two-step process:

  • Nitration of Benzamide Precursor:

    • 2-Nitrobenzamide is prepared via nitration of benzamide using a mixture of fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C .

    • Yield: ~75% (optimized by controlling temperature and acid concentration) .

  • Tetrazole Ring Formation:

    • The amide nitrogen is functionalized with a tetrazole ring via cycloaddition using sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in dimethylformamide (DMF) at 100°C .

    • Reaction Time: 12–24 hours .

Equation 1: Tetrazole Cycloaddition

2-Nitrobenzamide+NaN3NH4Cl, DMF2-Nitro-N-(1H-tetrazol-5-yl)benzamide+NaCl+H2O\text{2-Nitrobenzamide} + \text{NaN}_3 \xrightarrow{\text{NH}_4\text{Cl, DMF}} \text{2-Nitro-N-(1H-tetrazol-5-yl)benzamide} + \text{NaCl} + \text{H}_2\text{O}

Industrial-Scale Production

Industrial methods employ continuous flow reactors to enhance safety and yield. For example, microreactors reduce hazardous intermediate accumulation during nitration, achieving >90% purity .

Physicochemical Characterization

Thermal Stability

Thermogravimetric analysis (TGA) of related tetrazole-nitro compounds shows decomposition onset temperatures of ~200°C, with exothermic peaks at 220°C (DSC) . The nitro group contributes to thermal instability, necessitating storage below 25°C.

Table 2: Thermal Properties

PropertyValueTechnique
Decomposition Onset198°CTGA
Melting Point215–218°C (dec.)DSC
Heat of Formation (HOF)228.07 kJ·mol⁻¹DFT Calculation

Spectroscopic Analysis

  • FT-IR: Peaks at 1700 cm⁻¹ (C=O stretch), 1530 cm⁻¹ (NO₂ asymmetric stretch), and 1450 cm⁻¹ (tetrazole ring vibration) .

  • ¹H NMR (DMSO-d₆): δ 8.52 (s, 1H, tetrazole), 8.20–7.90 (m, 4H, aromatic), 11.20 (s, 1H, NH) .

  • MS (ESI+): m/z 220.1 [M+H]⁺ .

Chemical Reactivity and Applications

Reactivity Profile

  • Nucleophilic Substitution: The nitro group facilitates electrophilic aromatic substitution, enabling functionalization at the para position.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine (-NH₂), yielding 2-amino-N-(1H-tetrazol-5-yl)benzamide .

Biological Activity

Tetrazole derivatives exhibit bioisosteric properties, mimicking carboxylic acids in enzyme binding. Preliminary studies suggest inhibitory activity against cyclooxygenase-2 (COX-2) (IC₅₀ = 12 µM) and angiotensin-converting enzyme (ACE) (IC₅₀ = 18 µM).

Table 3: Biological Targets

TargetIC₅₀ (µM)Application
COX-212Anti-inflammatory
ACE18Antihypertensive

Energetic Materials

The compound’s high nitrogen content (40.1%) and oxygen balance (Q = 0) make it a candidate for energetic materials. Detonation velocity (D) and pressure (P) calculated via Kamlet-Jacobs equations are 9,260 m·s⁻¹ and 37.92 GPa, respectively .

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